7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound is recognized for its potential pharmacological applications, particularly in medicinal chemistry, due to its diverse biological activities. The compound's structure includes a quinazoline core with specific substitutions that enhance its reactivity and biological properties.
The compound can be synthesized through various methods, with several studies documenting its preparation and characterization. Its chemical identity is supported by databases such as PubChem and Chemsrc, which provide detailed information regarding its molecular formula, weight, and structural characteristics .
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione falls under the classification of heterocycles, specifically as a quinazoline derivative. Quinazolines are known for their significance in pharmaceutical chemistry due to their bioactive properties and potential therapeutic uses.
The synthesis of 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. For instance, reactions are typically conducted in dimethylformamide or other polar solvents to facilitate the necessary interactions between reactants.
The molecular structure of 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione features a quinazoline ring system with a fluorine atom at the 7-position and a methyl group at the 3-position. The structural formula can be represented as follows:
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions typical of quinazolines:
The reactivity of this compound can be harnessed to create derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
The mechanism of action for compounds like 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione often involves interaction with biological targets such as enzymes or receptors. The specific pathways may include:
Research indicates that derivatives of quinazoline compounds have shown efficacy in treating conditions such as cancer and diabetes through these mechanisms .
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione has significant applications in medicinal chemistry:
Quinazoline-2,4(1H,3H)-dione represents a privileged scaffold in medicinal chemistry, characterized by a fused benzopyrimidinedione structure. Historically, derivatives of this core emerged from natural alkaloids like vasicine (peganine), isolated from Adhatoda vasica in 1888, which demonstrated bronchodilatory properties [6] [7]. Modern drug discovery leveraged this scaffold due to its versatile bioactivity, leading to FDA-approved agents such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib for oncology [4] [7]. The 2,4-dione moiety enables critical interactions with biological targets through hydrogen bonding and metal coordination, facilitating its use in antiviral, anticancer, and antimicrobial therapies. This evolution underscores the scaffold’s adaptability in addressing diverse disease pathologies [6] [8].
The strategic incorporation of fluorine into quinazoline-diones marks a significant advancement in optimizing pharmacodynamic and pharmacokinetic properties. Fluorine’s high electronegativity (Pauling scale: 3.98) and small atomic radius (van der Waals radius: 1.47 Å) enhance:
Crystallographic studies of fluorinated analogs, such as 7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveal that fluorine distorts electron density in the aromatic ring, optimizing binding to hydrophobic enzyme pockets [5]. This electronic modulation underpins the design of 7-fluoroquinazoline-diones to enhance target engagement.
Compound | Substitution Pattern | Biological Activity | EC50/IC50 |
---|---|---|---|
21t [1] | 3-Hydroxyquinazoline-2,4-dione | Anti-hepatitis C virus (cellular) | 2.0 μM |
24b11 [2] | Triazolyl-3-hydroxyquinazoline-dione | Anti-vaccinia virus | 1.7 μM |
DKD-NIPERA-3f [4] | 2-Styryl-7-fluoroquinazolin-4(3H)-one | Anti-oral cancer (CAL-27 cells) | 12.86 ± 3.49 μM |
The 7-fluoro-3-methylquinazoline-2,4(1H,3H)-dione derivative integrates two purposeful modifications:1. 7-Fluoro Substituent:- Enhances cytotoxicity against cancer cells by upregulating pro-apoptotic pathways and inhibiting tubulin polymerization, as demonstrated in fluorinated 2-styryl quinazolinones [4].- Augments antiviral potency by strengthening Mg²⁺ chelation in viral polymerase active sites (e.g., hepatitis C virus NS5B), improving ligand efficiency by >25-fold compared to non-fluorinated analogs [1] [2].
Combined, these substitutions yield a synergistic effect: The 7-fluoro group withdraws electrons, while the 3-methyl group donates them, creating a push-pull system that polarizes the scaffold. This enhances interactions with polar enzyme sites (e.g., kinase ATP pockets or polymerase Mg²⁺ cofactors) [4] [7]. Molecular dynamics simulations confirm that 3-methylation reduces conformational flexibility, entropically favoring protein binding [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: